An In-depth Technical Guide to Anthanthrone: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to Anthanthrone: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone.[1] Its rigid, planar structure and extensive π-conjugation system impart it with unique photophysical and electronic properties, making it a molecule of significant interest in the fields of materials science, organic electronics, and dye chemistry.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of anthanthrone, with a focus on providing practical information for researchers and professionals in drug development.
Chemical Structure and Identification
Anthanthrone is a hexacyclic aromatic compound with the molecular formula C₂₂H₁₀O₂.[3] Its structure consists of two naphthalene (B1677914) units fused to a central benzene (B151609) ring, with two ketone functional groups.
Key Identifiers:
| Identifier | Value | Reference |
| IUPAC Name | dibenzo[def,mno]chrysene-6,12-dione | [1] |
| CAS Number | 641-13-4 | [3] |
| Molecular Formula | C₂₂H₁₀O₂ | [3] |
| Molecular Weight | 306.32 g/mol | [1] |
| InChI | InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H | [3] |
| SMILES | C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4 | [3] |
Physicochemical Properties
Anthanthrone is a crystalline solid with a distinct orange color. Its properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | >300 °C | |
| Boiling Point | 595.2 °C at 760 mmHg (Predicted) | |
| Density | 1.51 g/cm³ | |
| Solubility | Soluble in hot nitrobenzene (B124822) and hot benzene. Slightly soluble in ethanol, ether, and acetic acid. | |
| Appearance | Orange to red crystalline powder |
Synthesis of Anthanthrone
The primary synthetic route to anthanthrone involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. This precursor is typically synthesized from 1,8-naphthalimide.[4][5]
Synthesis Pathway
Caption: Synthesis of Anthanthrone from 1,8-Naphthalimide.
Experimental Protocol: Synthesis of Anthanthrone
Materials:
-
1,1'-Binaphthyl-8,8'-dicarboxylic acid
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Nitrobenzene (for recrystallization)
Procedure:
-
Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to concentrated sulfuric acid with stirring. The reaction mixture is then heated. The exact temperature and reaction time can vary, but a common procedure involves heating at a moderately elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring. This will precipitate the crude anthanthrone.
-
Isolation: The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Purification: The crude anthanthrone can be purified by recrystallization from a high-boiling solvent such as nitrobenzene.[6] Alternatively, sublimation under high vacuum can also be employed for purification.[7][8]
Spectroscopic Properties
The extensive π-conjugated system of anthanthrone gives rise to characteristic absorption and emission spectra.
UV-Visible and Fluorescence Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of anthanthrone in a suitable spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane).
-
UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250-700 nm.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima determined from the UV-Vis spectrum.
Expected Spectral Features: Anthanthrone typically exhibits strong absorption bands in the visible region, which are responsible for its orange color. Due to its rigid, planar structure, it is also expected to be fluorescent. The exact positions of the absorption and emission maxima will be solvent-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of purified anthanthrone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The signals for the carbonyl carbons are expected to appear downfield (around 180-190 ppm).
Potential Biological Activity and Signaling Pathways
While the biological activity of anthanthrone itself is not extensively studied, related compounds like benzanthrone (B145504) have been shown to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cellular responses to environmental stimuli.[11] Activation of AhR by certain polycyclic aromatic hydrocarbons has been linked to various cellular effects, including the modulation of melanogenesis.[11][12]
Given the structural similarity, it is plausible that anthanthrone could also act as a ligand for the AhR, potentially influencing similar signaling pathways.
Postulated Signaling Pathway: Anthanthrone and the Aryl Hydrocarbon Receptor
The following diagram illustrates a potential signaling pathway for anthanthrone, based on the known interactions of benzanthrone with the AhR and its downstream effects on melanogenesis.
Caption: Postulated Anthanthrone-AhR Signaling Pathway in Melanogenesis.
This proposed pathway suggests that anthanthrone may bind to the AhR complex in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, which could include those involved in melanogenesis such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[11][13][14] This could ultimately lead to an increase in melanin production. Further research is required to validate this hypothetical pathway for anthanthrone.
Conclusion
Anthanthrone is a versatile molecule with a rich chemistry and promising properties for various applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical guide to its synthesis. Furthermore, by drawing parallels with structurally similar compounds, a potential avenue for biological investigation through the aryl hydrocarbon receptor signaling pathway has been proposed. It is hoped that the information compiled herein will serve as a valuable resource for researchers and professionals working with this intriguing class of compounds.
References
- 1. Anthanthrone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthanthrone | C22H10O2 | CID 94183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]
- 5. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]
- 6. materials - Recrystallization and purification techniques for getting a pure sample - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Anthrone(90-44-8) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acanthoic acid inhibits melanogenesis through tyrosinase downregulation and melanogenic gene expression in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
